molecular formula C26H22FN3O3S B2980062 2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide CAS No. 899987-00-9

2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide

Cat. No. B2980062
CAS RN: 899987-00-9
M. Wt: 475.54
InChI Key: DMDIRROTHCYDHK-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups and structural features, including a fluorophenyl group, a methyl group, a spiro[indoline-3,2’-thiazolidin] ring system, and an o-tolyl group. These features could potentially confer a variety of chemical properties to the compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the spiro[indoline-3,2’-thiazolidin] ring system. This system involves two rings sharing a single atom, which can lead to interesting chemical properties .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups and structural features. For instance, the fluorophenyl and o-tolyl groups could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and structural features. For instance, the presence of the fluorophenyl group could increase its lipophilicity, potentially affecting its solubility and permeability .

Scientific Research Applications

Antibacterial Applications

Research demonstrates the synthesis of novel derivatives with significant antibacterial properties. For instance, compounds have been synthesized for potent antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting the potential of these compounds in developing new antibacterial agents (Borad et al., 2015). Another study synthesized derivatives for antimicrobial activity, showing promising results against various bacterial strains (Baviskar et al., 2013).

Anti-inflammatory and Analgesic Applications

Compounds based on the thiazolidine-2,4-dione moiety have been evaluated for their anti-inflammatory properties, with some showing significant inhibitory potency on nitric oxide production, suggesting potential for treating inflammatory diseases (Ma et al., 2011). Additionally, indoline derivatives have been synthesized and evaluated for anticonvulsant activities, revealing compounds with significant anticonvulsant and possibly analgesic properties (Nath et al., 2021).

Hypoglycemic Activity

The synthesis of novel 2, 4-thiazolidinedione derivatives has been explored, with some derivatives exhibiting promising hypoglycemic activity in animal models. This suggests potential applications in managing diabetes through novel therapeutic compounds (Nikalje et al., 2012).

Antimicrobial and Antioxidant Activities

A variety of synthesized compounds have shown antimicrobial and antioxidant activities, indicating their potential in treating infections and oxidative stress-related conditions. For example, certain derivatives have exhibited activity against Mycobacterium smegmatis, an important feature for tackling bacterial infections (Yolal et al., 2012). Additionally, compounds with antioxidant activity could contribute to therapies against diseases related to oxidative stress (Čačić et al., 2010).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug, its mechanism would depend on its specific biological target .

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential applications, such as in pharmaceuticals or materials science .

properties

IUPAC Name

2-[3-(3-fluorophenyl)-5'-methyl-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O3S/c1-16-10-11-22-20(12-16)26(30(24(32)15-34-26)19-8-5-7-18(27)13-19)25(33)29(22)14-23(31)28-21-9-4-3-6-17(21)2/h3-13H,14-15H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDIRROTHCYDHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C23N(C(=O)CS3)C4=CC(=CC=C4)F)CC(=O)NC5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide

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